molecular formula C10H16F3NO B2892249 3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide CAS No. 2325873-42-3

3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide

Cat. No.: B2892249
CAS No.: 2325873-42-3
M. Wt: 223.239
InChI Key: BNFUBGLWLVREIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophoric elements: a cyclopentyl group and a 2,2,2-trifluoroethyl moiety. The cyclopentyl group is a common feature in drug design, often employed to modulate a compound's lipophilicity and conformational freedom . The 2,2,2-trifluoroethyl group is a privileged fragment in agrochemical and pharmaceutical active ingredients, where its introduction can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity through its strong electron-withdrawing nature and high lipophilicity . As a propanamide derivative, this compound serves as a versatile building block or intermediate in organic synthesis, particularly for the construction of more complex molecules. Its potential research applications include serving as a core scaffold in the development of novel bioactive molecules or as a key intermediate for compounds targeting various therapeutic areas. Analogs featuring the cyclopentyl and trifluoroethyl groups have been investigated in patent literature for a range of activities, suggesting potential pathways for this compound's application in early-stage research . This product is provided for research purposes as part of discovery chemistry programs and is strictly for laboratory use. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO/c11-10(12,13)7-14-9(15)6-5-8-3-1-2-4-8/h8H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFUBGLWLVREIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide typically involves the reaction of cyclopentylamine with 2,2,2-trifluoroethyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles like thiols or amines replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The cyclopentyl group contributes to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Amide Nitrogen Key Structural Features Key Data Sources
3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide C₁₁H₁₈F₃NO 253.27 2,2,2-Trifluoroethyl Cyclopentyl, trifluoroethyl
3-Cyclohexyl-N-(2,2,2-trifluoroethyl)propanamide (S03) C₁₁H₁₈F₃NO 237.26 2,2,2-Trifluoroethyl Cyclohexyl, trifluoroethyl
3-Cyclopentyl-N-(2,4-difluorophenyl)propanamide C₁₄H₁₇F₂NO 253.29 2,4-Difluorophenyl Cyclopentyl, difluorophenyl
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide C₁₂H₁₃ClF₃NO 297.69 4-(Trifluoromethyl)phenyl Chloro, dimethyl, trifluoromethylphenyl

Key Observations :

  • Cyclopentyl vs. Cyclohexyl : The cyclohexyl analog (S03) has a larger, more lipophilic cycloalkyl group, reducing solubility compared to the cyclopentyl variant .
  • Trifluoroethyl vs. Aromatic Fluorinated Groups : The trifluoroethyl group in the target compound offers higher electronegativity and metabolic stability compared to difluorophenyl or trifluoromethylphenyl substituents, which may enhance π-π interactions in aromatic systems .

Spectral and Analytical Data

  • Target Compound: No direct spectral data is available in the evidence. However, its cyclohexyl analog (S03) exhibits: ¹³C NMR: Peaks at 173.6 ppm (amide carbonyl), 124.2 ppm (CF₃), and 32–40 ppm (cyclohexyl carbons) . HR-MS: Observed m/z 253.1652 (calculated 253.1654 for C₁₁H₁₈F₃NO) .

Biological Activity

3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide is a compound of interest due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance the pharmacological properties of various compounds, making them more effective in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C11H14F3NC_{11}H_{14}F_3N. Its structure includes:

  • A cyclopentyl ring
  • A propanamide backbone
  • A trifluoroethyl substituent

These features contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is influenced by its interaction with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain kinases and proteases involved in cellular signaling pathways.

Inhibition of Kinases

Research indicates that compounds with similar structures have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, analogs that share structural similarities with this compound have demonstrated selective inhibition of CDK5 over CDK2 in pancreatic cancer cell lines, leading to reduced levels of Mcl-1, a protein associated with cell survival .

Biological Activity and Efficacy

The efficacy of this compound has been evaluated across various biological assays:

Assay Type Efficacy Observed Reference
CDK InhibitionSelective inhibition of CDK5; reduced Mcl-1 levels
Antiparasitic ActivityImproved stability and potency against Plasmodium
Anti-inflammatory EffectsPotent inhibition in models of arthritis

Case Studies

  • Pancreatic Cancer : In a study involving pancreatic cancer cell lines, this compound analogs showed significant inhibition of CDK5 activity. This resulted in decreased Mcl-1 expression, enhancing apoptosis in cancer cells .
  • Antimalarial Activity : Structure-activity relationship studies revealed that modifications leading to the incorporation of trifluoroethyl groups improved the metabolic stability and permeability of compounds designed to target the Plasmodium proteasome. These modifications resulted in enhanced antiparasitic activity while maintaining low cytotoxicity .
  • Anti-inflammatory Models : Compounds similar to this compound were tested in rat models for adjuvant arthritis. They exhibited potent anti-inflammatory effects with minimal gastrointestinal side effects compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclopentyl-N-(2,2,2-trifluoroethyl)propanamide?

  • Methodology : The compound can be synthesized via coupling of cyclopentylpropanoic acid derivatives with 2,2,2-trifluoroethylamine. Activation of the carboxylic acid using reagents like EDCI or HATU in anhydrous solvents (e.g., dichloromethane or DMF) is recommended. Purification via column chromatography or recrystallization ensures high yields (>75%) and purity (>95%). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions, such as incomplete amidation or racemization .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm the cyclopentyl group (δ 1.5–2.5 ppm for cyclopentane protons) and trifluoroethyl moiety (δ 3.8–4.2 ppm for -CF3_3-CH2_2-).
  • IR : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H) verify the amide bond.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ for C10_{10}H15_{15}F3_3NO).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated for structurally similar amides .

Q. What factors influence the compound’s stability during storage?

  • Methodology : Stability studies should assess degradation under varying temperatures (4°C, 25°C, 40°C), humidity (0–90% RH), and light exposure. HPLC or LC-MS monitors degradation products (e.g., hydrolysis to cyclopentylpropanoic acid). Lyophilization or storage in inert atmospheres (argon) minimizes oxidative decomposition. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the amide bond formation in this compound?

  • Methodology : Computational studies (DFT calculations) model transition states during coupling reactions. For example, the nucleophilic attack of 2,2,2-trifluoroethylamine on the activated carboxylic acid intermediate (e.g., HATU-generated active ester) reveals energy barriers and regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or trapping of intermediates (e.g., using MS/MS) corroborates theoretical models .

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

  • Methodology :

  • Quantum Chemical Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to biological targets (e.g., enzymes or receptors) by simulating interactions with active sites. For instance, the trifluoroethyl group’s electron-withdrawing effects may enhance binding to hydrophobic pockets .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing cyclopentyl with cyclohexyl or varying fluorination patterns). Biological assays (e.g., enzyme inhibition or cell viability tests) quantify activity differences. Statistical tools (e.g., Hansch analysis) correlate logP, steric bulk, and electronic effects with potency. For example, trifluoromethyl groups often enhance metabolic stability and membrane permeability .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Methodology : Process optimization includes:

  • Reactor Design : Continuous flow reactors improve heat/mass transfer for exothermic amidation steps.
  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
  • Quality Control : PAT (Process Analytical Technology) tools like inline FTIR monitor reaction progress in real time .

Q. How are degradation pathways analyzed for this compound?

  • Methodology : Forced degradation studies (acid/base hydrolysis, oxidation with H2_2O2_2) identify major degradation products. LC-QTOF-MS/MS fragments ions to propose structures (e.g., cleavage of the amide bond or cyclopentyl ring oxidation). Stability-indicating methods (e.g., HPLC with PDA detection) validate specificity and sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.